molecular formula C16H10N2 B3191853 4-Phenylquinoline-2-carbonitrile CAS No. 5855-58-3

4-Phenylquinoline-2-carbonitrile

Cat. No. B3191853
CAS RN: 5855-58-3
M. Wt: 230.26 g/mol
InChI Key: SYJXCMHVTIICMK-UHFFFAOYSA-N
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Description

4-Phenylquinoline-2-carbonitrile is a nitrogen-containing bicyclic compound . It is widely used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .


Synthesis Analysis

The synthesis of this compound involves several methods. One method involves starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular formula of this compound is C16H10N2 . It can be visualized using a structural formula editor and a 3D model viewer .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various factors. For example, the presence of electron-releasing hydroxyl (–OH) groups in AAC-3 increases the inhibition efficiency whereas electron-withdrawing nitro (–NO2) groups in AAC-1 decrease the inhibition efficiency .


Physical And Chemical Properties Analysis

Physical properties of this compound include color, density, hardness, and melting and boiling points . Its chemical properties describe the ability of the substance to undergo a specific chemical change .

Safety and Hazards

4-Phenylquinoline-2-carbonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

CAS RN

5855-58-3

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

4-phenylquinoline-2-carbonitrile

InChI

InChI=1S/C16H10N2/c17-11-13-10-15(12-6-2-1-3-7-12)14-8-4-5-9-16(14)18-13/h1-10H

InChI Key

SYJXCMHVTIICMK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C#N

Origin of Product

United States

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